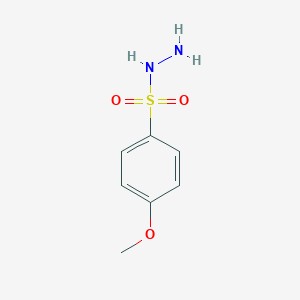![molecular formula C4H4N6 B157187 5-amino-2H-triazolo[4,5-d]pyrimidine CAS No. 10179-84-7](/img/structure/B157187.png)
5-amino-2H-triazolo[4,5-d]pyrimidine
Vue d'ensemble
Description
1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine is a heterocyclic compound that features both triazole and pyrimidine rings. This structure is of interest due to its potential biological activities and its use as a core structure in various synthetic derivatives with diverse applications.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. A solution-phase parallel synthetic method was used to prepare 5-substituted 3,6-dihydro-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones, which involved an aza-Wittig reaction followed by a reaction with various amines and alcohols . Another study reported the synthesis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in the synthesis of an antiviral drug, using supercritical carbon dioxide .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For instance, the crystal structure and DFT studies of a benzyl-methyl-triazolyl-pyrimidin-amine compound revealed an intramolecular hydrogen bond stabilizing the molecular conformation and a supramolecular chain in the crystal .
Chemical Reactions Analysis
Reactions involving triazolopyrimidin-amine derivatives have been studied, including the reaction of partially hydrogenated triazolopyrimidines with chlorocarboxylic acid chlorides to give amides and subsequent intramolecular alkylation to form chlorides of partially hydrogenated dipyrimidin-5-ones . Another study described the synthesis of triazolopyrimidines by Dimroth rearrangement of triazolopyrimidines, with unexpected products obtained under microwave irradiation .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidin-amine derivatives are influenced by their molecular structure. The DFT calculations provide insights into the charge distribution, site of chemical reactivity, and thermodynamic properties at different temperatures . The antimicrobial and antifungal activities of some triazolopyrimidin-amine derivatives have also been investigated, indicating potential biological applications .
Applications De Recherche Scientifique
Inhibiteurs de CDK2
Le composé a été utilisé dans la synthèse de nouveaux inhibiteurs de CDK2. L'inhibition de CDK2 est une cible intéressante pour le traitement du cancer qui cible les cellules tumorales de manière sélective . Un nouvel ensemble de petites molécules présentant les échafaudages privilégiés de la pyrazolo[3,4-d]pyrimidine et de la pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine a été conçu et synthétisé en tant que nouveaux composés ciblant CDK2 .
Agents anticancéreux
Le composé a montré un potentiel en tant qu'agent anticancéreux. La plupart des composés préparés ont inhibé de manière significative la croissance des trois lignées cellulaires examinées . En particulier, les composés 14 et 15 ont montré les meilleures activités cytotoxiques contre les trois lignées cellulaires avec des valeurs IC50 de 45, 6 et 48 nM et 46, 7 et 48 nM contre MCF-7, HCT-116 et HepG-2, respectivement .
Inhibiteurs d'USP28
Le composé a été utilisé dans la synthèse de puissants inhibiteurs d'USP28. La peptidase spécifique de l'ubiquitine 28 (USP28) est étroitement associée à l'apparition et au développement de diverses tumeurs malignes, et a donc été validée comme une cible thérapeutique prometteuse pour le traitement du cancer . En particulier, le composé 19 inhibe fortement USP28 (IC50 = 1,10 ± 0,02 μmol/L, Kd = 40 nmol/L), montrant une sélectivité par rapport à USP7 et LSD1 (IC50 > 100 μmol/L) .
Agents antiprolifératifs
Le composé a montré un potentiel en tant qu'agent antiprolifératif. Le composé 19 se lie de manière réversible à USP28 et affecte directement ses niveaux protéiques, inhibant ainsi la prolifération, le cycle cellulaire en phase S et la progression de la transition épithélio-mésenchymateuse (EMT) dans les lignées cellulaires de cancer gastrique .
Inhibiteurs de FABP4 et FABP5
Parmi les isoformes des protéines de liaison aux acides gras (FABP), FABP4 et FABP5 ont été reconnues comme des cibles thérapeutiques potentielles pour certains troubles, tels que la dyslipidémie, la maladie coronarienne et le diabète . Le composé pourrait potentiellement être utilisé dans le développement d'inhibiteurs de FABP4 et FABP5.
Mécanisme D'action
Target of Action
The primary targets of 2H-triazolo[4,5-d]pyrimidin-5-amine, also known as 1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine or 6H-[1,2,3]Triazolo[4,5-d]pyrimidin-5-amine, are Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR) . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation .
Mode of Action
The compound interacts with its targets by inhibiting their activity. For instance, it has been found to inhibit CDK2, leading to significant growth inhibition of various cell lines . Similarly, it has demonstrated potent inhibitory activity against EGFR .
Biochemical Pathways
The inhibition of CDK2 and EGFR affects multiple biochemical pathways. The inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells . On the other hand, the inhibition of EGFR can disrupt cell survival, growth, and differentiation pathways, thereby inhibiting tumor formation .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and tumor formation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis . By inhibiting EGFR, it can disrupt cell survival and growth pathways, thereby inhibiting tumor formation .
Safety and Hazards
The safety data sheet for 1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes. In case of contact, wash off with soap and plenty of water .
Orientations Futures
While the future directions for the research and development of 1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine are not explicitly mentioned in the retrieved sources, the compound’s potential as a CDK2 inhibitor suggests that it could be further explored for its therapeutic potential in cancer treatment .
Propriétés
IUPAC Name |
2H-triazolo[4,5-d]pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6/c5-4-6-1-2-3(7-4)9-10-8-2/h1H,(H3,5,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCQEPWQSBKWTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC2=NNN=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342902 | |
| Record name | 1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10179-84-7 | |
| Record name | 1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B157124.png)

![2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol](/img/structure/B157131.png)
![1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline](/img/structure/B157133.png)

